2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde
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Overview
Description
2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a thioacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-(trifluoromethyl)pyridine, which is commercially available or can be synthesized through various methods.
Thioether Formation: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable thiol reagent, such as thioglycolic acid, under basic conditions to form the thioether linkage.
Aldehyde Introduction: The resulting thioether is then oxidized to introduce the aldehyde group, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetic acid
Reduction: 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: Its unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thioacetaldehyde moiety can participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)ethanol
- 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetic acid
- 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)ethylamine
Uniqueness
Compared to similar compounds, 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and versatility in chemical synthesis
This compound’s combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research.
Properties
Molecular Formula |
C8H6F3NOS |
---|---|
Molecular Weight |
221.20 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetaldehyde |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)6-1-2-7(12-5-6)14-4-3-13/h1-3,5H,4H2 |
InChI Key |
GDMJEOBLBSPIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SCC=O |
Origin of Product |
United States |
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